Lactonitrile

説明

Overview of Lactonitrile's Significance in Chemical Science

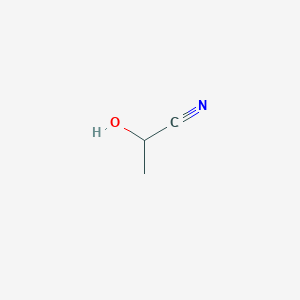

This compound (CH₃CH(OH)CN) is an organic compound characterized by the presence of both a hydroxyl (-OH) and a cyano (-C≡N) functional group on the same carbon. This bifunctional nature is central to its utility in chemical science, allowing it to participate in a wide array of reactions cymitquimica.comsmolecule.com. It serves as a crucial intermediate in organic synthesis, particularly in the production of more complex molecules, including pharmaceuticals and agrochemicals cymitquimica.comontosight.ai.

In academic research, this compound is recognized for its reactivity in various chemical transformations. It readily undergoes nucleophilic additions and cyclization processes, which are foundational reactions in the construction of diverse organic scaffolds cymitquimica.com. Beyond its role as a reactive intermediate, this compound also finds application as a polar aprotic solvent. Its solvating properties are utilized by researchers in studies involving organometallic chemistry, polymerization reactions, and crystallizations, where its ability to dissolve a broad range of polar and non-polar compounds without donating protons is advantageous smolecule.com.

The compound's physical and chemical properties are summarized in the table below:

| Property | Value | Citation |

| Chemical Formula | C₃H₅NO | cymitquimica.comwikipedia.org |

| Molecular Weight | 71.08 g/mol | cymitquimica.comwikipedia.orgchemicalbook.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comwikipedia.orgchemicalbook.com |

| Melting Point | -40 °C (-40.15 °C) | wikipedia.orgchemicalbook.comlookchem.com |

| Boiling Point | 183 °C (slight decomposition) / 90 °C at 17 mmHg | smolecule.comchemicalbook.comlookchem.com |

| Flash Point | 77 °C | chemicalbook.comlookchem.com |

| Density | 0.991 g/mL at 20 °C | lookchem.com |

| Solubility | Soluble in water and alcohol | smolecule.comchemicalbook.comlookchem.com |

| Insoluble in | Diethyl ether, carbon disulfide | chemicalbook.comlookchem.com |

Historical Context of this compound Research and Discovery

The historical significance of this compound is closely tied to the development of methods for producing lactic acid (CH₃CH(OH)COOH) and its derivatives. The chemical synthesis route for lactic acid, which utilizes this compound as a key intermediate, was first discovered in 1863 by Wislicenus ncsu.edunih.gov. This discovery marked a significant advancement in the understanding and industrial production of lactic acid.

This compound itself is typically synthesized through the addition reaction of hydrogen cyanide (HCN) to acetaldehyde (B116499) (CH₃CHO) smolecule.comwikipedia.orgchemicalbook.comncsu.edunih.govwikipedia.orgmdpi.comencyclopedia.pubscitechnol.com. This reaction, often carried out in the presence of a base catalyst, yields this compound, which can then be further processed ncsu.edunih.govmdpi.comencyclopedia.pub.

Industrial production of synthetic lactic acid using the this compound route began in Japan around 1950 researchgate.net. Later, in 1963, Monsanto in the United States also adopted this chemical synthesis pathway for lactic acid production ncsu.edu. While microbial fermentation has become the predominant method for lactic acid production in recent years due to advantages like the use of renewable resources and enantiopure product formation, the this compound route remains a notable historical and chemical synthesis method ncsu.eduwikipedia.orgresearchgate.netresearchgate.net. Research continues to explore more sustainable ways to obtain the precursors for this compound synthesis, such as deriving hydrogen cyanide from renewable natural resources scitechnol.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDVDFSGLBFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025432 | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline] | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform. | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW LIQUID, Straw-colored liq | |

CAS No. |

78-97-7, 42492-95-5 | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ38QDA188 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (EPA, 1998), -40 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Advanced Production Techniques of Lactonitrile

Industrial Synthesis Pathways of Lactonitrile

The predominant industrial method for this compound synthesis involves the addition of hydrogen cyanide to acetaldehyde (B116499), a reaction typically facilitated by basic catalysts.

Addition of Hydrogen Cyanide to Acetaldehyde Catalyzed by Bases

This compound (CH₃CH(OH)CN) is industrially synthesized via the base-catalyzed addition of hydrogen cyanide (HCN) to acetaldehyde (CH₃CHO) encyclopedia.pubosti.govuark.edumdpi.comncsu.edumdpi.comutb.cz. This reaction, often conducted in the liquid phase and sometimes under high pressure, forms a cyanohydrin encyclopedia.pubmdpi.comncsu.edumdpi.comutb.cz. Common basic catalysts employed in this process include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) encyclopedia.pubmdpi.comsmolecule.com. Manganese dioxide (MnO₂) has also been identified as a suitable basic catalyst component for this reaction google.com. The chemical synthesis route generally yields a racemic mixture of L- and D-lactonitrile, which subsequently leads to racemic lactic acid upon hydrolysis encyclopedia.pubosti.govuark.edumdpi.comncsu.edumdpi.comutb.cz.

Table 1: Core Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst Type | Product |

| Acetaldehyde | Hydrogen Cyanide | Base | This compound |

Optimization of Catalytic Conditions for Enhanced Yield and Purity

Optimization efforts in this compound synthesis aim to enhance both the yield and purity of the product. General strategies for chemical reaction optimization, such as Design of Experiments (DoE), are widely utilized to systematically study and improve process parameters nih.gov. These methods involve fixing certain variables like temperature and reaction time, then iteratively optimizing factors such as catalyst type, catalyst loading, and reagent equivalents nih.govfrontiersin.org.

A significant finding in enhancing this compound purity and yield involves the pre-purification of raw material acetaldehyde google.comgoogle.com. By using purified acetaldehyde, it becomes possible to obtain a high-purity this compound-containing liquid without resorting to high-temperature distillation during the purification of the crude this compound google.comgoogle.com. This approach is crucial because this compound is prone to decomposition at elevated distillation temperatures, which would otherwise be necessary to remove certain impurities present if unpurified acetaldehyde is used google.comgoogle.com. Therefore, optimizing the purity of starting materials directly contributes to improved yield and purity of the final this compound product by mitigating decomposition during downstream processing.

Investigations into Green Chemistry Approaches for HCN Sourcing

While the broader context of lactic acid production from this compound acknowledges the environmental and economic considerations of fossil fuel-derived feedstocks and the advantages of fermentation for renewable resources, specific detailed research findings on green chemistry approaches solely for hydrogen cyanide (HCN) sourcing in the context of industrial this compound synthesis are not extensively detailed in the provided literature mdpi.comncsu.edumdpi.comrsc.org. Some research explores the formation of cyanohydrins and related compounds from HCN in prebiotic chemistry studies, including photochemical reduction, but these are not directly applicable to industrial-scale green HCN sourcing for this compound production nih.govresearchgate.net.

Advanced Distillation and Purification Techniques for this compound-Containing Liquids

After synthesis, crude this compound must undergo purification to achieve the desired quality for subsequent applications, primarily the production of lactic acid. Distillation is a standard technique employed for this purpose osti.govmdpi.comncsu.edumdpi.comutb.czgoogle.comgoogle.com.

Strategies to Mitigate Decomposition During Purification Processes

A critical challenge in the purification of this compound, particularly via distillation, is its susceptibility to decomposition at elevated temperatures google.comgoogle.com. This decomposition can lead to a reduction in product yield and purity. To counteract this, a key strategy involves the pre-purification of the acetaldehyde feedstock google.comgoogle.com.

When raw acetaldehyde contains specific impurities (referred to as "specific impurity A" in patent literature), their removal typically necessitates distillation at high temperatures, which unfortunately causes this compound to decompose google.comgoogle.com. By purifying the acetaldehyde before it reacts with hydrogen cyanide, the formation of these problematic impurities is minimized. This allows for the purification of the this compound-containing liquid at lower temperatures, thereby preventing product decomposition and simultaneously achieving high yield and purity google.comgoogle.com. This demonstrates that upstream purification of raw materials is a vital strategy to mitigate decomposition during the downstream purification of this compound.

Table 2: Impact of Acetaldehyde Purity on this compound Purification

| Acetaldehyde Purity | Purification Temperature Requirement | This compound Decomposition Risk | Achieved Purity & Yield |

| Unpurified | High (to remove impurities) | High | Lower |

| Purified | Lower (fewer impurities) | Low | Higher |

Emerging Synthetic Routes and Novel Methodologies for this compound Analogs

While the primary focus of industrial this compound production remains the established acetaldehyde-HCN route, research into novel methodologies for related cyanohydrins and their derivatives, which could be considered analogs or provide insights into new synthetic pathways, continues in academic settings. For instance, studies in prebiotic chemistry have explored the photochemical reduction of glycolonitrile (B6354644) and HCN, yielding various products, including this compound, under specific conditions researchgate.net. Furthermore, general advances in catalytic asymmetric synthesis and the optimization of reactions for chiral compounds, such as lactones and lactols, represent broader areas of synthetic chemistry that might inform future developments for this compound or its chiral analogs frontiersin.orgnih.gov. However, the provided literature does not detail specific emerging industrial synthetic routes or novel methodologies directly targeting this compound analogs beyond its established role as an intermediate for lactic acid and general mentions of cyanohydrin chemistry.

Synthesis of Substituted Lactonitriles

The field of this compound chemistry extends to various substituted forms, which can serve as crucial intermediates in further chemical transformations. Examples of α-hydroxynitriles, a class that includes this compound, encompass a range of substituted compounds such as α-hydroxy-butyronitrile, α-hydroxy-n-pentylonitrile, α-hydroxy-n-hexylonitrile, α-hydroxy-n-heptylonitrile, α-hydroxy-n-octylonitrile, α,γ-dihydroxy-β,β-dimethylbutyronitrile, acrolein cyanohydrin, 3-phenylacrolein cyanohydrin, methacrylaldehyde cyanohydrin, 3-chlorothis compound, 4-methylthio-α-hydroxybutyronitrile, and α-hydroxy-α-phenylpropionyl, which can be optionally substituted. metabolomicsworkbench.org These substituted lactonitriles can be utilized as starting materials in enzymatic processes to produce corresponding α-hydroxy acids or α-hydroxyamides. metabolomicsworkbench.org

This compound, 3-(diethylamino)-, methyl iodide Synthesis

This compound, 3-(diethylamino)-, methyl iodide is a specific substituted this compound characterized by a lactone ring with a nitrile group at the 3-position, a diethylamino group, and a methyl iodide moiety. fishersci.caontosight.ai Its synthesis typically involves multi-step reactions. These steps include the formation of the lactone ring, the introduction of the nitrile group, and the subsequent addition of the diethylamino and methyl iodide functionalities. fishersci.caontosight.ai This compound's unique chemical properties, influenced by the diethylamino and methyl iodide groups, can affect its solubility, stability, and potential applications as an intermediate in pharmaceutical research, organic synthesis, or materials science. fishersci.caontosight.ai

Enzymatic Biotransformation Routes to this compound and Derivatives

Enzymatic biotransformation offers a "greener" alternative for the synthesis of this compound derivatives, particularly lactamides. Nitrile hydratase (NHase) is a key enzyme in these routes, catalyzing the conversion of cyanide-containing nitriles into their corresponding amides. thegoodscentscompany.com These metalloenzymes, which can be either iron (Fe-type NHase) or cobalt (Co-type NHase) based, enable biotransformation reactions under milder conditions of temperature and pH, providing an advantage over chemical hydrolysis methods that often require harsh environments. thegoodscentscompany.com Microorganisms possessing nitrilase or nitrile hydratase activity are capable of forming α-hydroxy acids or α-hydroxyamides from aldehydes and prussic acid or α-hydroxynitriles. metabolomicsworkbench.org The optimization of process parameters can lead to enhanced nitrile hydratase activity. nih.gov

Nitrile Hydratase-Catalyzed Synthesis of Lactamides from this compound

A notable application of enzymatic biotransformation is the efficient synthesis of lactamides from this compound, specifically utilizing nitrile hydratase from Rhodococcus pyridinivorans NIT-36. thegoodscentscompany.comnih.govfishersci.no This enzymatic approach facilitates the production of high-purity lactamide (B1674226) under ambient conditions, avoiding the acid byproducts often associated with chemical methods. Research has demonstrated that a fed-batch method can be employed for this synthesis. thegoodscentscompany.comfishersci.no

Research Findings on Lactamide Synthesis Studies have shown that the enzyme can achieve complete conversion of this compound to lactamide. For instance, 15 mM of this compound was fully converted to lactamide in 30 minutes using 2 mg/ml of resting cells. Scaling up this process, a 1 L fed-batch reaction successfully achieved 100% biotransformation of 360 mM of this compound to lactamide within 720 minutes. This process yielded a catalytic productivity of 14.5 g/g dry cell weight (dcw)/h for lactamide formation.

Table 1: Enzymatic Biotransformation of this compound to Lactamide

| Parameter | Value | Source |

| Enzyme | Nitrile Hydratase | thegoodscentscompany.com |

| Microorganism | Rhodococcus pyridinivorans NIT-36 | thegoodscentscompany.comnih.govfishersci.no |

| Substrate Concentration | 15 mM (batch) | |

| Cell Concentration | 2 mg/ml resting cells (batch) | |

| Conversion Time (batch) | 30 minutes | |

| Conversion Rate (batch) | 100% | |

| Scaled-up Volume | 1 L (fed-batch) | |

| Scaled-up Substrate Conc. | 360 mM (fed-batch) | |

| Scaled-up Conversion Time | 720 minutes (fed-batch) | |

| Scaled-up Conversion Rate | 100% | |

| Catalytic Productivity | 14.5 g/g dcw/h |

Computational Design and Modeling of this compound Synthesis

While direct computational design and modeling specific to the synthesis of this compound itself are not extensively detailed in current literature, computational approaches are increasingly applied to related chemical processes. For instance, modeling has been utilized for the prediction of lactic acid concentration, which is a derivative of this compound. guidetopharmacology.org Furthermore, computational modeling and optimization, such as using response surface methodology (RSM), have been applied to understand and improve the adsorption behavior of lactic acid in recovery processes. wikipedia.org These examples suggest a growing trend towards leveraging computational tools to optimize various stages of chemical production involving this compound and its derivatives, though specific applications to this compound synthesis mechanisms remain an area for further exploration.

Reaction Mechanisms and Chemical Transformations Involving Lactonitrile

Hydrolysis of Lactonitrile

The hydrolysis of this compound is a fundamental reaction that converts the nitrile functional group into a carboxylic acid or an amide. This process is central to the industrial production of lactic acid.

Conversion to Lactic Acid and its Esters

This compound is a key precursor for the industrial synthesis of lactic acid (2-hydroxypropanoic acid) wikipedia.orgecoinvent.orgmdpi.commdpi.comlpnu.uaencyclopedia.pub. The chemical production route typically involves the reaction of acetaldehyde (B116499) with hydrogen cyanide in the presence of a base to form this compound, which is then hydrolyzed wikipedia.orgiium.edu.myecoinvent.orgmdpi.commdpi.commdpi.comlpnu.uaencyclopedia.pub. This hydrolysis is commonly carried out using strong acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), leading to the formation of lactic acid and an ammonium (B1175870) salt as a byproduct wikipedia.orgmdpi.commdpi.commdpi.comlpnu.uaencyclopedia.pub. The reaction proceeds via an amide intermediate (lactamide), which is subsequently further hydrolyzed to the carboxylic acid usp.brlibretexts.orgnumberanalytics.com. To achieve high purity lactic acid, the initial product may be esterified with methanol (B129727) to form methyl lactate (B86563), which is then purified by distillation and subsequently hydrolyzed with acidified water to yield pure lactic acid and recycled methanol mdpi.commdpi.commdpi.comlpnu.ua.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of nitriles, including this compound, involves a series of protonation and nucleophilic attack steps lumenlearning.comusp.brnumberanalytics.comlibretexts.orgnumberanalytics.com. The mechanism generally begins with the protonation of the nitrogen atom of the nitrile group, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water lumenlearning.comusp.brnumberanalytics.comlibretexts.orgnumberanalytics.com.

The proposed steps for acid-catalyzed nitrile hydrolysis are:

Protonation of the Nitrile Nitrogen: The nitrogen atom of the nitrile (R-C≡N) is protonated by an acid, forming a protonated nitrile (R-C≡N⁺H) lumenlearning.comusp.brnumberanalytics.comlibretexts.orgnumberanalytics.com.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbon atom of the protonated nitrile lumenlearning.comusp.brlibretexts.org.

Proton Transfer: A proton transfer occurs, leading to an imidic acid tautomer usp.brlibretexts.org.

Tautomerization to Amide: The imidic acid tautomerizes to form the corresponding amide (R-CONH₂) usp.brlibretexts.org.

Further Hydrolysis to Carboxylic Acid: The amide can then undergo further acid-catalyzed hydrolysis. This involves protonation of the amide's carbonyl oxygen, followed by nucleophilic attack by water on the carbonyl carbon, subsequent proton transfers, and elimination of ammonia (B1221849) (or ammonium ion under acidic conditions), ultimately yielding the carboxylic acid (R-COOH) usp.brlibretexts.org.

This mechanism is a common pathway for converting nitriles to carboxylic acids under acidic conditions usp.brnumberanalytics.comlibretexts.orgnumberanalytics.com.

Stereochemical Outcomes of Hydrolysis in Lactic Acid Production

The chemical synthesis of lactic acid from this compound via acid hydrolysis typically results in a racemic mixture of D- and L-lactic acid units.itwikipedia.orgiium.edu.myecoinvent.orguc.ptmdpi.commdpi.commdpi.comlpnu.ua. Lactic acid is a chiral molecule with two enantiomers: L-lactic acid ((S)-lactic acid) and D-lactic acid ((R)-lactic acid) wikipedia.orguc.ptmdpi.commdpi.commdpi.comresearchgate.net. A racemic mixture contains equal amounts of both enantiomers, often referred to as DL-lactic acid wikipedia.orgiium.edu.myecoinvent.orguc.ptmdpi.commdpi.commdpi.comlpnu.ua. This lack of stereoselectivity in chemical hydrolysis is a significant consideration, especially for applications requiring a specific enantiomer, such as the production of polylactic acid (PLA) with controlled properties units.itwikipedia.orgecoinvent.orguc.ptmdpi.commdpi.comresearchgate.netwiley.com. In contrast, microbial fermentation processes are often preferred for producing lactic acid due to their ability to yield optically pure L- or D-lactic acid, depending on the specific microorganism used units.itwikipedia.orgiium.edu.myecoinvent.orgmdpi.commdpi.com.

Enzymatic Hydration of Nitriles Including this compound

Enzymatic hydration offers a "greener" and often more selective alternative to chemical hydrolysis, operating under milder conditions (e.g., buffered solutions, moderate pH, and lower temperatures) frontiersin.orgiupac.orgcabidigitallibrary.org. Nitrile hydratases (NHases) are key enzymes in this process.

Catalytic Systems for Nitrile Hydration

Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles (R-C≡N) to their corresponding amides (R-CONH₂) frontiersin.orgwikipedia.orgebi.ac.uktandfonline.comiupac.orgrsc.orgnih.govnih.govrsc.orgnih.gov. These enzymes contain either a non-heme iron(III) (Fe-type) or a non-corrinoid cobalt(III) (Co-type) at their active sites frontiersin.orgwikipedia.orgebi.ac.uktandfonline.comiupac.orgrsc.orgnih.govnih.govrsc.orgnih.gov. NHases have gained significant industrial importance, notably for the large-scale production of acrylamide (B121943) from acrylonitrile (B1666552) frontiersin.orgwikipedia.orgebi.ac.uktandfonline.comiupac.orgnih.gov.

Beyond enzymes, various synthetic metal complexes also serve as catalysts for nitrile hydration. These include transition metal complexes based on ruthenium (Ru), rhodium (Rh), palladium (Pd), nickel (Ni), and osmium (Os) rsc.orgresearchgate.netfrontiersin.orgsioc-journal.cnmdpi.comacs.orgresearchgate.netresearchgate.net. These systems aim to achieve selective hydration to amides, often under mild conditions, to prevent over-hydrolysis to carboxylic acids sioc-journal.cnmdpi.comresearchgate.net. For instance, palladium/arsenic-based catalytic cycles have been developed for nitrile hydration under neutral pH and moderate temperatures frontiersin.org. Ruthenium complexes are considered among the most versatile and active catalysts for nitrile hydration, offering high activity and functional group compatibility researchgate.netresearchgate.net.

Mechanistic Studies of Nitrile Hydratase Enzymes on this compound

Nitrile hydratases facilitate the conversion of nitriles to amides through a nucleophilic attack on the nitrile carbon frontiersin.orgebi.ac.ukrsc.orgnih.govrsc.orgnih.govrsc.org. While the precise mechanism can vary slightly between different NHases, common features involve the activation of the nitrile substrate by coordination to the metal center (Fe or Co) frontiersin.orgebi.ac.ukrsc.orgnih.govrsc.orgnih.govrsc.org.

Several mechanistic hypotheses have been proposed for NHases frontiersin.orgebi.ac.uknih.govnih.gov:

Direct Nucleophilic Attack by Water: One prominent mechanism suggests that the nitrile directly binds to the metal center, activating it for nucleophilic attack by a water molecule nih.govnih.gov.

Intramolecular Attack by a Cysteine-based Nucleophile: Another well-supported mechanism, particularly for iron-type NHases, involves a unique ligand set at the active site, including post-translationally modified cysteine residues (cysteine-sulfinic acid and cysteine-sulfenic acid) ebi.ac.uknih.govrsc.org. In this mechanism, a deprotonated sulfenate group (RSO⁻) acts as a nucleophile, attacking the coordinated nitrile to form a cyclic intermediate ebi.ac.ukrsc.orgrsc.orgrsc.org. Subsequent attack of water on the sulfur atom of this cyclic species, followed by proton transfer, yields the amide and regenerates the active site ebi.ac.ukrsc.orgrsc.org. This intramolecular attack by the sulfenate group is considered more favorable than direct water attack on the uncyclized nitrile rsc.org.

This compound has been identified as a substrate for various NHases from microorganisms such as Arthrobacter sp. J-1 and Brevibacterium sp. cabidigitallibrary.orgtandfonline.comscispace.com. Studies on these enzymes, while not always focusing exclusively on this compound, contribute to the understanding of how NHases generally process α-hydroxynitriles. The high specificity and mild conditions offered by NHases make them attractive for the production of lactamide (B1674226) from this compound, serving as an alternative to harsh chemical methods cabidigitallibrary.org.

Nucleophilic Additions and Cyclization Processes

The synthesis of this compound itself serves as a prime example of a nucleophilic addition reaction. It is primarily synthesized through the addition of hydrogen cyanide (HCN) to acetaldehyde (CH₃CHO) in the presence of a catalyst nih.gov. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of acetaldehyde, followed by protonation of the alkoxide to yield this compound (CH₃CH(OH)CN) nih.gov.

While specific cyclization processes directly involving this compound are not extensively detailed in the provided search results, nitriles in general are known to participate in nucleophilic addition reactions that can subsequently lead to intramolecular cyclization. For instance, palladium-catalyzed tandem addition/cyclization reactions involving nitriles have been developed to access N-heterocyclic compounds, where a sequential nucleophilic addition is followed by an intramolecular cyclization uni.lu. The presence of both a hydroxyl and a nitrile group in this compound suggests potential for such intramolecular reactions under appropriate conditions, although specific examples of this compound cyclization were not identified in the provided sources.

Decomposition Pathways of this compound

This compound is known to be unstable under certain conditions, undergoing decomposition that can release highly toxic byproducts.

A critical decomposition pathway for this compound involves the release of hydrogen cyanide (HCN). This occurs when this compound is subjected to heating or when it interacts with strong bases (alkali) nih.govfishersci.cawikipedia.orgwikipedia.org. The degradation process of this compound is of considerable environmental importance due to the toxicity of HCN fishersci.nl. In aqueous solutions, particularly at high pH levels (alkaline conditions), this compound reacts to form hydrogen cyanide and acetaldehyde fishersci.nl. Conversely, in pure water, the dissociation of this compound is significantly more difficult fishersci.nl.

Reaction Mechanisms of this compound in Complex Chemical Systems

Beyond its direct transformations, this compound plays a role in broader chemical systems, often due to its solvent properties or as an intermediate in larger synthetic schemes.

This compound functions as a polar aprotic solvent, making it suitable for dissolving a variety of polar and non-polar compounds without donating protons nih.gov. Its solvating properties are leveraged by researchers in studies related to organometallic chemistry, polymerization reactions, and crystallizations nih.gov. Nitriles, including this compound, are frequently employed as solvents or ligands in organometallic reactions, partly attributed to the inherent inertness of the cyano group uni.lu.

In the context of polymerization, this compound serves as a key intermediate in the chemical production of lactic acid and its esters, such as ethyl lactate nih.govnih.goveasychem.org. Lactic acid is then a fundamental monomer for the production of poly(lactic acid) (PLA), a versatile bio-based polymer nih.goveasychem.org. This highlights this compound's indirect but significant role in the broader field of polymer science through its conversion to lactic acid.

Computational chemistry has emerged as a powerful tool for investigating the intricate reaction mechanisms involving molecules like this compound. These methods provide valuable insights into reaction pathways, predict outcomes, and aid in identifying novel synthetic routes scribd.com. Various computational approaches are employed, including quantum mechanical (QM) methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, as well as molecular mechanical (MM) methods scribd.com. Molecular Dynamics (MD) simulations further contribute by offering dynamic perspectives on reactants, transition states, and products, and by elucidating the influence of environmental factors like temperature, pressure, and solvent scribd.com. Such computational studies have been instrumental in rationalizing observed trends in reaction rates and mechanisms, for example, in the hydration of nitriles catalyzed by metal complexes guidetopharmacology.org.

High-level ab initio calculations have been extensively utilized to investigate the conformational stabilities of hydrogen-bonded complexes formed between this compound rotamers (A, B, and C) and water fishersci.nl. These studies have identified that bimolecular complexes such as A-OH···OH₂ and B-OH···OH₂ represent true energy minima. These hydrated complexes exhibit strong hydrogen bonding, with calculated binding energies ranging from approximately 8.0 to 9.0 kcal mol⁻¹, after accounting for Basis Set Superposition Error (BSSE) fishersci.nl. In comparison, the C-OH···OH₂ complex demonstrates a lower binding energy, approximately 2.0 kcal mol⁻¹ less than the A and B rotamers fishersci.nl.

Computational analyses have also determined the geometrical parameters and vibrational spectra of these complexes, comparing them with their isolated molecular counterparts fishersci.nl. A notable correlation has been observed between the red shift of the OH vibrational stretching mode involved in the hydrogen bonds and the corresponding binding energies of the complexes fishersci.nl. Furthermore, these studies suggest that the formation of an OH···O bond between the hydroxyl group of this compound and water may provide a pathway for the dissociation of this compound in dilute aqueous solutions, particularly relevant to its degradation in environmental contexts fishersci.nl. Weaker hydrogen bonds can also form between the cyano (-CN) and methyl (-CH) groups of this compound and water fishersci.nl.

Table 1: Binding Energies of this compound-Water Complexes from Ab Initio Studies

| This compound Rotamer Complex | Binding Energy (kcal mol⁻¹) | Notes | Source |

| A-OH···OH₂ | 8.0 - 9.0 | After correcting for BSSE | fishersci.nl |

| B-OH···OH₂ | 8.0 - 9.0 | After correcting for BSSE | fishersci.nl |

| C-OH···OH₂ | ~6.0 - 7.0 | Approximately 2.0 kcal mol⁻¹ lower than A/B | fishersci.nl |

Table 2: Key Properties and Reaction Conditions for this compound Decomposition

| Condition | Outcome | Relevant Compounds | Source |

| Heating | Release of Hydrogen Cyanide (HCN) | This compound, HCN | nih.govfishersci.cawikipedia.orgwikipedia.org |

| Strong Bases | Release of Hydrogen Cyanide (HCN), Acetaldehyde (CH₃CHO) | This compound, HCN, CH₃CHO | nih.govfishersci.cawikipedia.orgwikipedia.orgfishersci.nl |

| High pH (aqueous) | Formation of HCN and Acetaldehyde | This compound, HCN, CH₃CHO | fishersci.nl |

Computational Studies of Reaction Mechanisms

Conformational Stability and Hydrogen Bonding Interactions

The chemical compound this compound (CH₃CH(OH)CN) exhibits distinct conformational preferences and engages in significant hydrogen bonding interactions, which are crucial for understanding its chemical behavior and stability. aip.orgacs.orgacs.org

Conformational Stability Studies utilizing microwave spectroscopy have revealed that this compound exists primarily in two gauche conformers, designated as conformer A and conformer B, where the hydroxyl hydrogen atom is oriented gauche with respect to the cyano group. aip.orgaip.org

Conformer A: In this conformation, the hydroxyl hydrogen is positioned adjacent to the methinic hydrogen. aip.orgaip.org

Conformer B: Here, the hydroxyl hydrogen is adjacent to the methyl group. aip.orgaip.org

Research indicates that conformer A is more stable than conformer B. The energy difference between these two conformers has been experimentally determined through rotational spectroscopy. For the normal this compound species (CH₃CH(OH)CN), conformer A is more stable by 118 ± 30 cm⁻¹. For the deuterated species (CH₃CH(OD)CN), this difference is 75 ± 30 cm⁻¹. aip.orgaip.org

The interconversion between these conformers is characterized by a barrier height of approximately 400 cm⁻¹. aip.orgaip.org Furthermore, the internal rotation of the methyl group contributes to the conformational landscape, with effective V₃ barriers of 3.7 kcal/mol for conformer A and 4.3 kcal/mol for conformer B. aip.orgaip.org Analysis of the potential function and structural relaxation associated with the hydroxyl (OH) torsion suggests a repulsive interaction between the hydroxyl hydrogen atom and the methyl group, alongside an attractive interaction with the cyano group. aip.org

Table 1: Relative Energies and Barriers of this compound Conformers

| Parameter | Conformer A (CH₃CH(OH)CN) | Conformer B (CH₃CH(OH)CN) | Conformer A (CH₃CH(OD)CN) | Conformer B (CH₃CH(OD)CN) | Interconversion Barrier |

| Relative Energy (cm⁻¹) | 0 (Reference) | 118 ± 30 | 0 (Reference) | 75 ± 30 | N/A |

| V₃ Barrier (kcal/mol) for CH₃ torsion | 3.7 | 4.3 | N/A | N/A | N/A |

| Interconversion Barrier (cm⁻¹) | N/A | N/A | N/A | N/A | ~400 |

Hydrogen Bonding Interactions this compound possesses multiple sites capable of forming hydrogen bonds, including the hydroxyl (OH) group, the cyano (CN) group, and the methinic (CH) group. acs.org The interaction of this compound with water molecules has been a subject of detailed ab initio computational studies. acs.orgacs.orgresearchgate.net

Specifically, the OH group of this compound can form a strong hydrogen bond with water (OH···O bond), which is considered a potential pathway for the dissociation of this compound in dilute aqueous solutions. acs.org Theoretical calculations at the MP2 level of theory have shown that this compound rotamers A and B form strongly bonded hydrated complexes with water, exhibiting binding energies ranging from approximately 8.0 to 9.0 kcal mol⁻¹, after correcting for basis set superposition error (BSSE). acs.orgacs.orgresearchgate.net In contrast, a trans rotamer (conformer C) forms a less stable complex with water, with its binding energy being about 2.0 kcal mol⁻¹ higher than those formed by conformers A and B. acs.orgacs.orgresearchgate.net

Table 2: Binding Energies of this compound-Water Complexes (MP2 level, BSSE corrected)

| This compound Rotamer | Binding Energy (kcal mol⁻¹) |

| Conformer A | 8.0 - 9.0 |

| Conformer B | 8.0 - 9.0 |

| Conformer C (trans) | ~2.0 higher than A/B complexes |

A notable correlation has been observed between the binding energies of these complexes and the red shift of the OH vibrational stretching mode involved in the hydrogen bonds. acs.orgacs.orgresearchgate.net This red shift, a decrease in vibrational frequency, is a characteristic spectroscopic signature of hydrogen bond formation and is often accompanied by increased band intensity and broadening in infrared (IR) spectra. matanginicollege.ac.incam.ac.uk While the OH group forms the strongest hydrogen bonds, the CN and CH groups can also engage in weaker hydrogen bonding interactions with water, with the water molecule acting as a proton donor for the CN group and a proton acceptor for the CH group. acs.org

Applications of Lactonitrile in Advanced Organic Synthesis

Lactonitrile as a Versatile Intermediate in Fine Chemical Synthesis

The reactive cyano group (C≡N) of this compound renders it a versatile starting material for synthesizing numerous organic compounds. cymitquimica.com Its utility extends across various fields, including medicinal chemistry and materials science, where it acts as a crucial building block in synthetic organic chemistry. cymitquimica.com

This compound is a key intermediate in the industrial production of lactic acid and its esters, notably ethyl lactate (B86563). wikipedia.orglookchem.com The chemical synthesis of lactic acid, an alpha-hydroxy acid, typically involves the base-catalyzed addition of hydrogen cyanide to acetaldehyde (B116499) to form this compound. nih.govncsu.edumdpi.commdpi.combioline.org.brresearchgate.netnih.govwikipedia.org Subsequent hydrolysis of this compound, often using concentrated sulfuric or hydrochloric acid, yields lactic acid and an ammonium (B1175870) salt as a byproduct. bioline.org.brresearchgate.netnih.govmdpi.com To obtain purified lactic acid, the crude product can be esterified with methanol (B129727) to produce methyl lactate, which is then distilled and hydrolyzed back to lactic acid. lookchem.comncsu.edumdpi.combioline.org.brmdpi.com Beyond lactic acid, researchers utilize this compound in the creation of other carboxylic acids and amino acids. cymitquimica.com

The reactive nature of this compound's cyano group makes it a valuable building block for the synthesis of complex organic molecules. cymitquimica.com Its derivatives, such as this compound, 3-(diethylamino)-, methyl iodide, also exhibit potential as building blocks for intricate molecular structures. ontosight.ai this compound is employed in the synthesis of complex molecules that are vital in medicinal chemistry and materials science. cymitquimica.com Furthermore, emerging research indicates its potential in medicinal chemistry and biochemistry, particularly in the synthesis of lactam compounds. smolecule.com Lactic acid, which is derived from this compound, serves as a fundamental building block for bio-based polymers. nih.gov

This compound is primarily utilized as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. cymitquimica.com It serves as a crucial intermediate in the synthesis of a variety of these compounds, underscoring its significance in medicinal chemistry. solubilityofthings.com A derivative, this compound, 3-(diethylamino)-, methyl iodide, shows promise in pharmaceutical research as an intermediate for synthesizing bioactive compounds. ontosight.ai Lactic acid, produced from this compound, has extensive applications in the pharmaceutical industry, being incorporated into implants, pills, dialysis solutions, surgical sutures, and controlled drug release systems. ncsu.edunih.gov Its derivatives also find use in various pharmaceutical products. ncsu.edu

Building Block for Complex Molecules and Bioactive Compounds

This compound as a Solvent and Reaction Medium in Synthetic Chemistry

This compound functions as a polar aprotic solvent, capable of dissolving a broad spectrum of both polar and non-polar compounds without donating protons. smolecule.com Its inherent polarity, stemming from the presence of hydroxyl and nitrile functional groups, enhances its solubility in polar solvents and allows it to dissolve in various organic solvents, including alcohols and ethers. solubilityofthings.com It is also soluble in water. lookchem.comsolubilityofthings.comnoaa.gov

Due to its solvating properties, this compound is employed by researchers in studies involving organometallic chemistry and crystallizations. smolecule.com Organometallic compounds, known for their unique properties in synthetic transformations, often necessitate specific, inert solvent conditions for their preparation and use. msu.eduvapourtec.com

This compound's solvating capabilities make it valuable in various polymerization reactions. smolecule.com Lactic acid, a compound readily derived from this compound, is a fundamental monomer for the production of biodegradable polymers, such as poly(lactic acid) (PLA). mdpi.combioline.org.brnih.govmdpi.com The synthesis of PLA frequently involves the ring-opening polymerization (ROP) of lactide, which can be conducted under solvent-free conditions or in the presence of suitable solvents. mdpi.commdpi.com

Utility in Organometallic Chemistry and Crystallizations

Emerging and Niche Applications in Research

This compound, a nitrile derivative of lactic acid, is garnering attention for its potential in medicinal chemistry and biochemistry, primarily as a crucial building block for synthesizing complex molecules and bioactive compounds uni.luontosight.ai. Its utility stems from its chemical structure, which allows for diverse synthetic transformations.

In pharmaceutical research, this compound, specifically its derivative this compound, 3-(diethylamino)-, methyl iodide, has been identified as an intermediate in the synthesis of bioactive compounds uni.lu. Researchers utilize this compound to create a range of essential organic molecules, including carboxylic acids and amino acids, which are fundamental to drug discovery and development ontosight.ai. Furthermore, emerging research suggests its involvement in the synthesis of lactam compounds, which are significant motifs in various pharmaceutical agents ontosight.ai.

Preliminary pharmacokinetic property assessments of this compound indicate characteristics that are relevant for its consideration in drug-likeness studies. Key parameters include its Quantitative Estimate of Drug-likeness (0.405), a Synthetic Accessibility Score of 3.23, and compliance with Lipinski's Rule of Five, indicating favorable oral bioavailability characteristics. Its predicted aqueous solubility (logS) is 0.891, and its n-octanol/water distribution coefficient (logP) is -0.621 . These properties, alongside its predicted plasma protein binding (10.71%) and blood-brain barrier penetration (0.945), suggest a profile that warrants further investigation in medicinal chemistry contexts .

Table 1: Selected Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Quantitative Estimate of Drug-likeness | 0.405 | |

| Synthetic Accessibility Score | 3.23 | |

| Lipinski Rule | Accepted | |

| GSK Rule | Accepted | |

| logS (aqueous solubility) | 0.891 | |

| logP (n-octanol/water distribution coefficient) | -0.621 | |

| Plasma Protein Binding (PPB) | 10.71% | |

| Blood Brain Barrier (BBB) Penetration | 0.945 |

Beyond its applications in synthetic organic chemistry and medicinal research, this compound is also being explored for its potential as a natural insecticide. Emerging studies suggest its utility in pest control, particularly demonstrating potential efficacy against mosquito larvae ontosight.ai. While the research in this area is still emerging, the exploration of this compound as a natural insecticide offers a promising avenue for developing new, potentially environmentally friendly pest management strategies. Detailed research findings and specific quantitative data regarding its insecticidal activity, such as mortality rates or lethal concentrations (LC50), are subjects of ongoing investigation in the current literature.

Toxicological Research and Biochemical Mechanisms of Lactonitrile

Biochemical Mechanisms of Lactonitrile Toxicity

The toxicity of this compound is intrinsically linked to its chemical structure and its metabolic fate within biological systems. As a cyanohydrin, it possesses a hydroxyl group and a cyano group attached to the same carbon atom, which predisposes it to the release of hydrogen cyanide (HCN). wikipedia.orgiloencyclopaedia.org

Cyanide Release as a Primary Mechanism of Action

The primary mechanism of this compound toxicity stems from its ability to decompose and release hydrogen cyanide (HCN). smolecule.comchemicalbook.comiloencyclopaedia.orgnoaa.gov This decomposition can occur upon heating or when this compound comes into contact with strong bases. smolecule.comchemicalbook.comnoaa.gov Research indicates that cyanohydrins, including this compound, are generally more acutely toxic than their corresponding parent nitriles and induce toxic effects more rapidly. nih.gov This observation suggests that cyanohydrins serve as intermediates in the bioactivation pathway that ultimately leads to the generation of free cyanide within the body. nih.gov

The toxic effects of cyanide are primarily mediated by the cyanide ion (CN-), which is capable of inhibiting various enzymes, most notably cytochrome c oxidase (also known as Complex IV of the electron transport chain). iloencyclopaedia.orgepa.gov This inhibition prevents the utilization of oxygen by tissues, leading to cellular anoxia and chemical asphyxia, which can be rapidly fatal. iloencyclopaedia.orgepa.gov While spontaneous hydrolysis of this compound can lead to cyanide release, the slow rate of this process alone cannot account for the rapid and high toxicity observed in vivo. nih.gov Studies in mice and rats have shown that many aliphatic nitriles, including this compound, undergo hepatic biotransformation to release free cyanide, although the precise enzymatic mechanisms involved are still under investigation. nih.gov It appears that a common active process is responsible for both alpha-carbon hydroxylation and the subsequent degradation of the resulting cyanohydrins to liberate free cyanide. nih.gov The effectiveness of cyanide antagonists in mitigating the acute toxicity of these aliphatic nitriles further supports cyanide release as the central mechanism of action. oup.com

Comparative Structure-Activity Relationship (SAR) Analysis with Other Aliphatic Nitriles

A retrospective structure-activity relationship (SAR) analysis has been conducted to compare the toxicological properties of various aliphatic nitriles, including mononitriles (e.g., acetonitrile (B52724), propionitrile (B127096), butyronitrile, acrylonitrile), dinitriles (e.g., succinonitrile, adiponitrile), and cyanohydrin derivatives such as this compound and acetone (B3395972) cyanohydrin. oup.comnih.govresearchgate.netacs.org Broadly, the SAR analysis suggests that the toxicological profiles of this class of aliphatic nitriles exhibit similarities, with most members eliciting comparable general signs of acute toxicity. oup.comnih.gov

However, a more focused examination reveals unique differences in toxicity across various categories and within specific nitrile subclasses. oup.comnih.govacs.org For instance, acetonitrile, being the first member in its homologous series, demonstrates a distinct and significantly different toxicity spectrum compared to other mononitriles, generally being much less toxic. oup.comnih.govacs.org The understanding of the underlying biochemical mechanisms of toxicological action provides valuable insights for establishing relationships between the toxicological properties of different aliphatic nitriles. oup.comnih.govacs.org The release of cyanide has been identified as a critical biochemical step in the acute toxicity mechanism for all aliphatic nitriles examined in these comparative studies. oup.com

While the overarching toxicological profiles of aliphatic nitriles are broadly similar due to the common mechanism of cyanide release, specific differences in target organ effects and the influence of exposure routes have been observed. This compound toxicity can manifest through various routes, including ingestion, dermal/eye contact, and inhalation. noaa.gov

Comparative studies on other nitriles highlight these distinctions:

Acetonitrile: Chronic atmospheric exposure to acetonitrile in rats resulted in marginal and reversible effects primarily in the lung, liver, kidneys, and thyroid. oup.com

Acetone Cyanohydrin: Oral administration of acetone cyanohydrin led to significant necrotic effects in the liver and kidneys, as well as ulcerative effects in the stomach. oup.com

These findings suggest that while the fundamental mechanism of toxicity involves cyanide, the specific chemical structure and the route of exposure can influence the distribution, metabolism, and subsequent manifestation of toxicity in different organ systems. This compound itself is noted to cause specific target organ toxicity upon single or repeated exposure. summitoh.net

Environmental Toxicology and Degradation Studies

This compound's environmental fate is influenced by its physicochemical properties and its susceptibility to various degradation processes in different environmental compartments.

Biodegradation in Aquatic Systems

This compound exhibits high water solubility, which contributes to its potential for dispersion in aquatic environments. smolecule.comornl.gov It is considered to be "readily biodegradable" in the environment. ornl.govoecd.org

Detailed biodegradation studies conducted using the MITI (I) test, corresponding to OECD Test Guideline 301C, provided quantitative insights into its degradation in aquatic systems. Over a 28-day period, the following degradation percentages were observed:

Biochemical Oxygen Demand (BOD): 56-66% degradation oecd.org

Total Organic Carbon (TOC): 45-61% degradation oecd.org

Gas Chromatography (GC) analysis: 100% degradation oecd.org

These results indicate a significant degree of biodegradation in water. Furthermore, screening tests confirm that this compound is capable of ready biodegradation in environmental settings. ornl.gov Due to its high water solubility and a low soil adsorption coefficient, this compound demonstrates a potential to leach into groundwater or be carried away by runoff following precipitation events. ornl.gov

Table 1: Biodegradation of this compound in Aquatic Systems (MITI (I) Test, OECD TG 301C)

| Degradation Parameter | Degradation Percentage (%) | Duration (Days) | Source |

| BOD | 56-66 | 28 | oecd.org |

| TOC | 45-61 | 28 | oecd.org |

| GC Analysis | 100 | 28 | oecd.org |

Hydrolysis as a Function of pH and Photodegradation

The stability of this compound in aqueous solutions is significantly influenced by pH, and it is also subject to photodegradation processes. This compound is known to be unstable under alkaline conditions (high pH). ornl.govchemicalbook.comoecd.org

Hydrolysis studies have demonstrated the following pH-dependent stability:

At pH 9 and 25°C, the hydrolysis half-life for this compound was reported to be 15 days. ornl.govoecd.org

Conversely, this compound was found to be stable and did not undergo hydrolysis at pH 4 or pH 7. ornl.govoecd.org

It can also undergo acid hydrolysis to form propanoic acid. ornl.gov

Table 2: Hydrolysis Half-life of this compound as a Function of pH

| pH | Temperature (°C) | Half-life (Days) | Stability | Source |

| 4 | 25 | Stable | Stable | ornl.govoecd.org |

| 7 | 25 | Stable | Stable | ornl.govoecd.org |

| 9 | 25 | 15.0 | Unstable | ornl.govoecd.org |

Regarding photodegradation, the estimated half-life for the direct photodegradation of this compound in water, mediated by the absorption of UV light, is approximately 28.7 years, according to a MITI (Japan) estimation. oecd.org In the atmosphere, vapor-phase this compound has an estimated half-life of 6.7 days due to its reaction with photochemically produced hydroxyl radicals. ornl.gov

Analytical Methodologies for Lactonitrile Characterization and Detection

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating and quantifying components within a mixture, making them ideal for assessing lactonitrile's purity and analyzing its isomers.